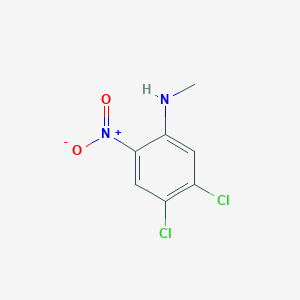

4,5-Dichloro-n-methyl-2-nitroaniline

描述

Contextualizing Substituted Nitroanilines in Contemporary Chemical Research

Substituted nitroanilines are a class of organic compounds that serve as fundamental building blocks in modern chemical synthesis. google.com Their molecular architecture, which consists of an aniline (B41778) core functionalized with a nitro group and other substituents, imparts unique reactivity and electronic properties. nbinno.comfiveable.me The presence of both an electron-donating amino group and a strong electron-withdrawing nitro group makes the aromatic ring susceptible to a variety of chemical transformations. fiveable.mechempanda.com

In contemporary research, these derivatives are highly valued as intermediates for creating more complex molecules. google.comfiveable.me They are pivotal in the synthesis of a wide range of commercially important products, including dyes, pigments, pharmaceuticals, and agrochemicals. google.comnbinno.comdatainsightsmarket.com The ability to modify the substituents on the aniline ring allows chemists to fine-tune the properties of the final products, leading to the development of novel materials and active ingredients with tailored functionalities. nbinno.comnbinno.com For instance, the specific positioning of chloro- and nitro- groups influences the molecule's reactivity, enabling selective chemical reactions to build sophisticated molecular structures. fiveable.me

Interdisciplinary Relevance of 4,5-Dichloro-n-methyl-2-nitroaniline Research

The academic interest in this compound and related compounds stems from their potential as versatile scaffolds in synthetic chemistry. cymitquimica.com While specific applications for this compound are not extensively detailed in mainstream literature, the relevance of its structural motifs is evident in various interdisciplinary fields. Its close analogue, 4,5-dichloro-2-nitroaniline (B146558), is noted as a significant intermediate in the production of pharmaceuticals and crop protection agents. google.com

The utility of such compounds lies in their role as precursors. Researchers in medicinal chemistry can leverage the reactive sites on the molecule to synthesize novel drug candidates. nbinno.com Similarly, in materials science, derivatives of dichloro-nitroanilines can be used to develop new dyes and pigments. datainsightsmarket.com The agricultural sector also benefits from research into these compounds, as they form the basis for creating new agrochemical formulations. nbinno.comdatainsightsmarket.com The study of this compound contributes to a broader understanding of structure-activity relationships, which is fundamental to innovation across these scientific disciplines. nbinno.com

Evolution of Research Trends Pertaining to Dichloro- and Nitro-Substituted Aniline Derivatives

Research trends for dichloro- and nitro-substituted aniline derivatives have evolved significantly over time. Historically, a primary application for this class of compounds was in the synthesis of azo dyes. wikipedia.org However, the scope of research has since expanded dramatically.

In recent decades, there has been a notable shift towards their application as key intermediates in the pharmaceutical and agrochemical industries. datainsightsmarket.comgoogle.com This transition has been driven by the need for sophisticated molecular building blocks to create complex and highly specific active ingredients. nbinno.com

A major contemporary trend in the field is the development of greener and more efficient synthesis methods. datainsightsmarket.com Traditional production processes often required harsh conditions, such as high temperatures and pressures, and the use of strong acids, which generated significant amounts of hazardous waste. google.com Modern research focuses on creating more sustainable and safer manufacturing protocols. google.comgoogle.com This includes the development of novel catalytic systems and the optimization of reaction conditions to improve yields and reduce environmental impact. google.compatsnap.com Furthermore, the adoption of technologies like continuous-flow synthesis represents a modern approach to producing these valuable chemical intermediates safely and efficiently. beilstein-journals.org

Structure

3D Structure

属性

IUPAC Name |

4,5-dichloro-N-methyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-10-6-2-4(8)5(9)3-7(6)11(12)13/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAANWDMOIROOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302455 | |

| Record name | 4,5-dichloro-n-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107342-18-7 | |

| Record name | 4,5-dichloro-n-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4,5 Dichloro N Methyl 2 Nitroaniline

Established Synthetic Routes to 4,5-Dichloro-n-methyl-2-nitroaniline

The established pathways to this compound involve the sequential functionalization of a polychlorinated aromatic precursor. The key steps are the selective amination of a trichloronitrobenzene derivative followed by methylation of the resulting primary amine.

The core of the 4,5-dichloro-2-nitroaniline (B146558) structure is typically formed through the amination of a suitable polychlorinated nitroaromatic compound. A primary and well-documented route involves the reaction of 2,4,5-trichloronitrobenzene (B44141) with ammonia (B1221849). This transformation is carried out at elevated temperatures, between 150°C and 220°C, in a solvent that is inert to ammonia. This process selectively replaces one of the chlorine atoms with an amino group to yield 4,5-dichloro-2-nitroaniline, a crucial intermediate.

This method is part of a broader class of reactions used to produce various chloro-nitroaniline isomers, which are important intermediates for dyes and pharmaceuticals. For example, 5-chloro-2-nitroaniline (B48662) is synthesized via the high-pressure amination of 2,4-dichloronitrobenzene. Similarly, 2,3-dichloro-6-nitroaniline (B1587157) can be prepared through the ammonolysis of 2,3,4-trichloronitrobenzene. These examples highlight the utility of amination in constructing the foundational dichloro-nitroaniline framework.

| Product | Starting Material | Key Reagent | General Conditions | Reference |

|---|---|---|---|---|

| 4,5-Dichloro-2-nitroaniline | 2,4,5-Trichloronitrobenzene | Ammonia | 150-220°C, inert solvent | |

| 5-Chloro-2-nitroaniline | 2,4-Dichloronitrobenzene | Ammonia | High pressure, ~160°C | |

| 2,3-Dichloro-6-nitroaniline | 2,3,4-Trichloronitrobenzene | Ammonia water | 120-150°C, organic solvent |

The synthesis of 4,5-dichloro-2-nitroaniline from 2,4,5-trichloronitrobenzene is a prime example of regioselective functionalization. The outcome of the reaction is governed by the electronic properties of the substituents on the aromatic ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions.

In 2,4,5-trichloronitrobenzene, the chlorine atom at the 2-position (ortho to the nitro group) is the most activated site for nucleophilic attack by ammonia. The chlorine atoms at the 4 and 5 positions are less activated. This electronic preference ensures that ammonia selectively displaces the C2-chlorine, leading to the desired 4,5-dichloro-2-nitroaniline isomer with high selectivity. This inherent regioselectivity, dictated by the activating effect of the nitro group, is a cornerstone of this synthetic strategy, precluding the need for complex directing groups.

Once the 4,5-dichloro-2-nitroaniline intermediate is obtained, the final step is N-methylation. While classical methods might employ toxic reagents like methyl halides, modern synthetic chemistry favors more advanced, catalytic techniques that offer better atom economy and milder reaction conditions.

Transition-metal-catalyzed N-methylation of anilines using sustainable C1 sources like methanol (B129727), formic acid, or carbon dioxide has become a significant area of research. These methods often operate via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism. Catalysts based on noble metals such as Ruthenium (Ru) and Iridium (Ir) have shown high efficacy. For instance, ruthenium complexes can effectively catalyze the N-methylation of anilines with methanol under relatively mild conditions, often requiring only a weak base. Non-noble metal catalysts are also being developed to improve economic feasibility. These advanced methods provide efficient and environmentally benign alternatives for the synthesis of N-methyl-nitroanilines, including the final step to produce this compound.

| Catalyst Type | C1 Source | General Mechanism | Advantages | Reference |

|---|---|---|---|---|

| Ruthenium (Ru) Complexes | Methanol | Hydrogen Borrowing | High efficiency, weak base needed | |

| Iridium (Ir) Complexes | Formic Acid (HCOOH) | Hydrogen Transfer | Uses renewable C1 source | |

| Lanthanum (La) Complexes | Carbon Dioxide (CO₂) | Reductive Methylation | Utilization of CO₂ | |

| Bimetallic (e.g., PdCu) | Methanol | Hydrogen Borrowing | Synergistic activity, economic |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The formation of this compound involves two distinct mechanistic steps: nucleophilic aromatic substitution and catalytic N-methylation.

The amination of 2,4,5-trichloronitrobenzene proceeds via the nucleophilic aromatic substitution (SNAr) mechanism, also known as the addition-elimination mechanism. This two-step process is characteristic for aryl halides bearing strong electron-withdrawing groups.

Addition of the Nucleophile: The reaction is initiated by the attack of the nucleophile (ammonia) on the electron-deficient carbon atom bonded to the leaving group (a chlorine atom). This attack is the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring.

Formation of a Meisenheimer Complex: The nucleophilic addition results in a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, critically, onto the oxygen atoms of the ortho-nitro group. This delocalization provides significant stabilization, lowering the activation energy for the reaction.

Elimination of the Leaving Group: In the final, fast step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the final product, 4,5-dichloro-2-nitroaniline.

The presence of the nitro group ortho to the site of substitution is essential for the stabilization of the Meisenheimer complex, thereby facilitating the reaction.

N-Methylation: The catalytic N-methylation of the intermediate 4,5-dichloro-2-nitroaniline using methanol often follows a "borrowing hydrogen" pathway. In this mechanism, the transition metal catalyst first temporarily "borrows" hydrogen from the alcohol (methanol), oxidizing it to an aldehyde (formaldehyde). The aniline (B41778) then condenses with the in-situ generated formaldehyde (B43269) to form an imine intermediate. Finally, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to the N-methylated amine product. The only byproduct in this elegant, atom-economical process is water.

Chlorination: While the synthesis of the target compound starts from a pre-chlorinated molecule, understanding the role of catalysis in chlorination is relevant to the synthesis of the precursors. The chlorination of aromatic compounds like anilines or nitrobenzenes is an electrophilic aromatic substitution reaction. Catalysts, typically Lewis acids, are often employed to increase the electrophilicity of the chlorinating agent. For instance, in the chlorination of nitroaniline, sulfuric acid can act as a medium and catalyst, facilitating the reaction with chlorine gas. In other systems, organocatalysts can be used to achieve high regioselectivity, for example, directing chlorination specifically to the ortho-position of anilines. Such catalytic control is vital for producing the correct polychlorinated isomers required as starting materials.

Derivatization and Functionalization of this compound

The chemical behavior of this compound is dictated by the interplay of its three key functional moieties: the nitro group, the N-methylamino group, and the two chlorine atoms. Each of these sites offers a handle for further chemical modification, leading to a diverse array of derivatives.

Chemical Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group and a versatile functional group that can undergo several important transformations. The most common and synthetically valuable reaction is its reduction to a primary amino group. This transformation is a critical step in the synthesis of many heterocyclic compounds, particularly benzimidazoles.

The reduction of the nitro group in substituted nitroanilines can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using metals in acidic media (e.g., tin or iron in HCl) or other reducing agents like sodium hydrosulfite. The choice of reducing agent can be crucial to avoid side reactions and ensure high yields. For instance, the gold-catalyzed hydrogenation of 2-nitroanilines in the presence of carbon dioxide and hydrogen has been reported as a method for the synthesis of benzimidazoles, proceeding through the in-situ formation of the corresponding o-phenylenediamine (B120857). rsc.org

This reduction converts this compound into the highly reactive 5,6-dichloro-N¹-methyl-benzene-1,2-diamine . This diamine is a key precursor for the construction of the benzimidazole (B57391) ring system, a core structure in numerous pharmaceuticals.

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions |

|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temperature to 50 °C |

| Sn, HCl | Ethanol, reflux |

| Fe, HCl or CH₃COOH | Water/Ethanol, reflux |

Reactions at the Amino Moiety (N-Substitutions)

The secondary amino group (-NHCH₃) in this compound is a nucleophilic center and can participate in various substitution reactions, such as alkylation and acylation, to introduce further diversity into the molecular structure.

N-Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides or other alkylating agents in the presence of a base. This would lead to the formation of a tertiary amine. The reactivity of the N-methylamino group towards alkylation is influenced by the electronic effects of the other substituents on the aromatic ring.

N-Acylation: The N-methylamino group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivative. This reaction is often used to introduce a variety of functional groups or to protect the amino group during subsequent chemical transformations. A general method for the acylation of nitroaniline compounds involves their reaction with an acid anhydride (B1165640) or acid chloride in the presence of an alkali metal compound. google.com

Halogen Atom Reactivity in this compound

The two chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. The nitro group at the ortho position and the N-methylamino group at the meta position to one of the chlorine atoms, and para to the other, influence their reactivity.

The chlorine atom at position 5 (para to the nitro group) is expected to be more activated towards nucleophilic attack than the chlorine atom at position 4 (meta to the nitro group). This is due to the ability of the nitro group to stabilize the negative charge in the Meisenheimer complex intermediate through resonance. However, the presence of the N-methylamino group, which is an activating group, can complicate the reactivity profile.

Reactions involving the displacement of these chlorine atoms typically require harsh conditions or the use of specific catalysts. Nucleophilic aromatic substitution (SNAAr) reactions with strong nucleophiles like alkoxides, thiolates, or amines could potentially lead to the substitution of one or both chlorine atoms, providing a pathway to introduce further functionalization. The relative reactivity of the two chlorine atoms would be a key factor in achieving selective substitution.

Role of this compound as a Key Synthetic Intermediate

The primary synthetic utility of this compound lies in its role as a precursor to substituted benzimidazoles. As mentioned earlier, the reduction of the nitro group yields 5,6-dichloro-N¹-methyl-benzene-1,2-diamine. This diamine can then be cyclized with a variety of reagents to form the benzimidazole ring.

The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with aldehydes, carboxylic acids, or their derivatives. researchgate.netnih.govmdpi.com In the case of 5,6-dichloro-N¹-methyl-benzene-1,2-diamine, the N-methyl group will be located at the 1-position of the resulting benzimidazole ring.

For example, condensation with an aldehyde (RCHO) would lead to the formation of a 1-methyl-5,6-dichloro-2-substituted-1H-benzimidazole . The nature of the 'R' group from the aldehyde can be widely varied, allowing for the synthesis of a large library of benzimidazole derivatives.

The resulting 5,6-dichlorobenzimidazole scaffold is a key feature in a number of biologically active molecules, including some anthelmintic drugs like albendazole (B1665689) and ricobendazole, although the direct use of the N-methylated precursor in their commercial synthesis is not explicitly detailed in the readily available literature. However, the structural similarity strongly suggests its potential as a key intermediate in the synthesis of analogues of these drugs and other novel pharmaceutical candidates. google.com The synthesis of N-substituted 6-chloro or 6-nitro-1H-benzimidazole derivatives as potential antimicrobial and anticancer agents has been reported, highlighting the importance of this class of compounds. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dichloro N Methyl 2 Nitroaniline

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Specific FTIR data detailing the vibrational modes of 4,5-Dichloro-n-methyl-2-nitroaniline, including characteristic peaks for N-H stretching (in the secondary amine), C-H aromatic and aliphatic stretching, N-O stretching of the nitro group, and C-Cl stretching, are not available in published literature.

Raman Spectroscopy Investigations

Similarly, experimental Raman spectroscopy data, which would provide complementary information on the vibrational modes and molecular structure of this compound, could not be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) Chemical Shift Analysis

Published ¹H NMR spectra or tabulated chemical shift and coupling constant data for the aromatic and methyl protons of this compound are not available.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

No experimental ¹³C NMR data is publicly available to characterize the carbon skeleton of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax) and corresponding electronic transitions for this compound in various solvents has not been reported in the scientific literature.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the precise molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C₇H₆Cl₂N₂O₂. matrix-fine-chemicals.com This composition gives it an exact mass of 219.98100 Da and a molecular weight of approximately 221.04 g/mol . matrix-fine-chemicals.comchemsrc.com

The presence of two chlorine atoms is a defining feature in the mass spectrum, leading to a characteristic isotopic pattern for the molecular ion peak. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, one would expect to observe a cluster of peaks for the molecular ion ([M]⁺) and its fragments containing chlorine. The intensity ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks would approximate 9:6:1, which is distinctive for dichlorinated compounds.

Loss of the nitro group (-NO₂).

Cleavage of the methyl group (-CH₃) from the amine.

Complex rearrangements influenced by the "ortho effect," a phenomenon where adjacent functional groups interact during fragmentation. ecut.edu.cn

Interactive Table: Molecular Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆Cl₂N₂O₂ |

| Molecular Weight | 221.04 g/mol |

| Exact Mass | 219.98100 Da |

| IUPAC Name | this compound |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering precise measurements of bond lengths, bond angles, and intermolecular distances. Although a crystal structure for this compound itself is not publicly documented, the structure of its close analogue, 4,5-dichloro-2-nitroaniline (B146558), offers significant insights into the expected molecular architecture. iucr.org

In 4,5-dichloro-2-nitroaniline, the molecule is nearly planar. iucr.org The nitro (NO₂) and amino (NH₂) groups are almost coplanar with the benzene (B151609) ring, a feature stabilized by an intramolecular N—H···O hydrogen bond. iucr.org This planarity suggests a quinoidal character in the benzene ring, a common trait in ortho- and para-nitroanilines. iucr.org It is highly probable that this compound would adopt a similar planar conformation, with the N-methyl group slightly influencing the orientation of the substituents due to steric effects.

Crystal Growth Methods and Solvent Effects for this compound

The formation of high-quality single crystals suitable for X-ray diffraction is a critical preliminary step in structural elucidation. For organic compounds like nitroanilines, several methods are commonly employed.

The slow evaporation solution technique is a widely used method for growing organic crystals at ambient temperature. researchgate.netijsr.net In this technique, the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution, which is then allowed to evaporate slowly. The choice of solvent is crucial and can significantly impact crystal quality, morphology, and size. For the related compound N-methyl-4-nitroaniline, solvents such as tetrahydrofuran (B95107) (THF), dimethylsulfoxide (DMSO), and acetone (B3395972) have been successfully used. researchgate.netijsr.net

Another common method is the Vertical Bridgman technique , which involves melting the material in a sealed ampoule and then slowly lowering it through a temperature gradient to induce crystallization. researchgate.netmdpi.com This method is effective for producing large, high-quality bulk crystals and allows for precise control over the growth process. researchgate.net

The solvent's polarity, boiling point, and its ability to form hydrogen bonds with the solute can influence nucleation and growth kinetics, ultimately determining the final crystalline quality.

Detailed Analysis of Intermolecular Interactions in the Crystalline State

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of the analogue 4,5-dichloro-2-nitroaniline, these interactions are well-defined. iucr.org The molecules arrange in layers, forming chains held together by intermolecular N—H···O and C—H···O hydrogen bonds. iucr.org

Specifically, the packing features include:

Hydrogen Bonding: Molecules are linked into chains by N—H···O and C—H···O interactions. iucr.org

π–π Stacking: The planar aromatic rings of adjacent molecules overlap, with phenyl ring to phenyl ring distances reported to be around 3.386 Å and 3.421 Å. iucr.org

For this compound, the substitution of a hydrogen atom with a methyl group on the amine nitrogen would fundamentally alter the hydrogen bonding capabilities. The N-methyl group cannot act as a hydrogen bond donor, which would preclude the formation of the N—H···O intermolecular chains observed in its analogue. However, the molecule could still act as a hydrogen bond acceptor via the oxygen atoms of the nitro group and the nitrogen of the amine. Other interactions, such as C—H···O bonds, π–π stacking, and halogen interactions, would likely remain significant forces in dictating the crystal packing. nih.gov

Interactive Table: Crystallographic Data for Analogue 4,5-dichloro-2-nitroaniline iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Intramolecular Bonds | N—H···O |

| Intermolecular Bonds | N—H···O, C—H···O |

| Packing Feature | Molecules pack in layers |

| π–π Stacking Distances | 3.386 Å and 3.421 Å |

Theoretical and Computational Studies on 4,5 Dichloro N Methyl 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of molecular geometries, electronic structures, and various other physicochemical properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic properties of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a favorable balance between computational cost and accuracy. For a molecule like 4,5-Dichloro-n-methyl-2-nitroaniline, DFT would be employed to perform geometry optimization, a process that determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. This optimized geometry is crucial as it provides the foundation for all other subsequent property calculations. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, can also be thoroughly analyzed using DFT.

Basis Set Selection and Exchange-Correlation Functionals in Nitroaniline Computations

The accuracy of DFT calculations is contingent upon the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing chlorine and nitrogen atoms, such as this compound, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed. These basis sets include polarization functions (d,p) and diffuse functions (++) which are important for accurately describing the electron distribution, especially in the presence of electronegative atoms and potential for hydrogen bonding.

The exchange-correlation functional is an approximation to the complex exchange and correlation energies of the electrons. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are popular choices for organic molecules as they incorporate a portion of the exact exchange from Hartree-Fock theory, often leading to more accurate results for molecular geometries and energies. The selection of an appropriate combination of basis set and exchange-correlation functional is a critical step in obtaining reliable computational results for substituted nitroanilines.

| Category | Examples | Description |

|---|---|---|

| Basis Sets | 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p), cc-pVTZ | Mathematical functions describing the atomic orbitals. Larger basis sets provide more flexibility and accuracy but increase computational cost. Polarization (d,p) and diffuse (++) functions are often crucial for accurate descriptions. |

| Exchange-Correlation Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | Approximations for the exchange and correlation energies in DFT. Hybrid functionals like B3LYP are widely used for organic molecules. The choice can significantly impact the accuracy of the calculated properties. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies and shapes of these orbitals provide valuable information about a molecule's ability to donate or accept electrons.

HOMO-LUMO Energy Gaps and Electron Density Distributions

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, calculating the HOMO-LUMO gap would provide insights into its potential reactivity in chemical reactions. The electron density distributions of the HOMO and LUMO would reveal the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks, respectively.

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. Related to the ionization potential and the ability to donate electrons. |

| LUMO Energy | -2.0 | Energy of the lowest unoccupied molecular orbital. Related to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |

Charge Density Analysis and Multipolar Atom Model Transfer

Charge density analysis provides a detailed picture of the electron distribution within a molecule, going beyond simple atomic charges. It can reveal the nature of chemical bonds, lone pairs, and intermolecular interactions. Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to partition the electron density and characterize atomic and bond properties.

The multipolar atom model is a sophisticated method to represent the aspherical nature of the atomic charge density. This model is crucial for accurately calculating electrostatic properties and predicting intermolecular interactions. For this compound, a detailed charge density analysis could elucidate the effects of the electron-withdrawing nitro and chloro groups and the electron-donating methylamino group on the electronic environment of the aromatic ring. The transferability of multipolar parameters from a database of molecular fragments can also be a powerful tool for predicting the charge density of larger, related systems without the need for full quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., Calculated IR, Raman, NMR Spectra)

The primary method for predicting spectroscopic parameters is Density Functional Theory (DFT), a quantum mechanical modeling technique used to investigate the electronic structure of many-body systems. Specifically, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed in conjunction with various basis sets to achieve a balance between accuracy and computational cost.

Calculated Vibrational Spectra (IR and Raman)

The prediction of infrared (IR) and Raman spectra involves the calculation of vibrational frequencies and their corresponding intensities. This is achieved by first optimizing the molecular geometry of this compound to find its lowest energy conformation. Following optimization, a frequency calculation is performed.

For similar nitroaniline derivatives, computational studies typically utilize the B3LYP functional with Pople-style basis sets like 6-311++G(d,p). The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation effects. To improve agreement with experimental data, these calculated frequencies are uniformly scaled by an empirical scaling factor.

The theoretical vibrational analysis for this compound would yield a set of normal modes, each with a specific frequency and intensity for both IR and Raman activity. These calculated values are instrumental in assigning the various vibrational modes, such as:

N-H and C-H stretching vibrations

Asymmetric and symmetric stretching of the NO₂ group

C-N and C-C stretching vibrations of the aromatic ring

In-plane and out-of-plane bending modes

A hypothetical data table for the most significant calculated vibrational frequencies, based on methodologies applied to similar molecules, would be structured as follows.

Table 1: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound using DFT (B3LYP/6-311++G(d,p))

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| N-H Stretch | Value | Value | Value |

| C-H (Aromatic) Stretch | Value | Value | Value |

| C-H (Methyl) Asymmetric Stretch | Value | Value | Value |

| C-H (Methyl) Symmetric Stretch | Value | Value | Value |

| NO₂ Asymmetric Stretch | Value | Value | Value |

| NO₂ Symmetric Stretch | Value | Value | Value |

| C=C Aromatic Stretch | Value | Value | Value |

| C-N Stretch | Value | Value | Value |

| C-Cl Stretch | Value | Value | Value |

Note: The values in this table are placeholders, as specific computational studies for this exact molecule were not found in the searched literature. The table illustrates the expected output of such a computational analysis.

Calculated NMR Spectra

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common approach for calculating NMR chemical shifts (¹H and ¹³C).

The procedure involves using the previously optimized molecular geometry to calculate the magnetic shielding tensors for each nucleus. The isotropic shielding values are then converted into chemical shifts by referencing them to the calculated shielding of a standard compound, such as Tetramethylsilane (TMS).

For this compound, a theoretical NMR study would provide predicted chemical shifts for each unique proton and carbon atom in the molecule. These predictions are highly valuable for interpreting complex experimental NMR spectra and confirming the chemical structure. The accuracy of the predicted shifts depends on the chosen computational method, basis set, and whether solvent effects are included in the model.

Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Atom | Calculated ¹³C Chemical Shift (ppm) |

| H (N-CH₃) | Value | C (N-CH₃) | Value |

| H (Aromatic) | Value | C-N | Value |

| H (Aromatic) | Value | C-NO₂ | Value |

| C-Cl | Value | ||

| C-Cl | Value | ||

| C-H | Value | ||

| C-H | Value |

Note: The values in this table are placeholders. The table demonstrates how predicted NMR data would be presented following a computational study.

Reactivity and Degradation Pathways of 4,5 Dichloro N Methyl 2 Nitroaniline

Chemical Reactivity Studies

The chemical reactivity of 4,5-dichloro-n-methyl-2-nitroaniline is characterized by the electronic effects of its substituents on the aromatic ring. The nitro group and chlorine atoms are strongly deactivating, reducing the ring's reactivity towards electrophiles, while the N-methylamino group is activating.

Electrophilic Aromatic Substitution (SEAr) Patterns

Electrophilic aromatic substitution (SEAr) on the this compound ring is significantly influenced by the directing effects of the existing substituents. The N-methylamino group is an ortho-, para-director, while the nitro group is a meta-director. The chlorine atoms are also ortho-, para-directors, but are deactivating.

The positions on the aromatic ring are numbered starting from the carbon bearing the N-methylamino group as position 1. Therefore, the nitro group is at position 2, and the chlorine atoms are at positions 4 and 5. The available positions for substitution are 3 and 6.

The directing effects of the substituents on the ring are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NHCH₃ | 1 | Activating | Ortho, Para |

| -NO₂ | 2 | Deactivating | Meta |

| -Cl | 4 | Deactivating | Ortho, Para |

| -Cl | 5 | Deactivating | Ortho, Para |

Considering the positions of the existing groups, the N-methylamino group directs incoming electrophiles to positions 2, 4, and 6. However, positions 2 and 4 are already substituted. The nitro group at position 2 directs incoming electrophiles to positions 4 and 6. The chlorine at position 4 directs to positions 3 and 5, and the chlorine at position 5 directs to positions 2 and 6.

Based on a qualitative analysis of these directing effects, position 6 is the most likely site for electrophilic attack, being activated by the N-methylamino group and directed to by the nitro and one of the chloro substituents. Position 3 is deactivated by the adjacent nitro group and only weakly directed to by one of the chloro substituents. Therefore, electrophilic substitution, if it occurs, is expected to predominantly yield the 6-substituted product.

Nucleophilic Reactions and Pathways

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the nitro group. In this case, the chlorine atoms are potential leaving groups.

The nitro group at position 2 activates the chlorine atoms at positions 4 and 5 for nucleophilic attack. A nucleophile can attack the carbon bearing a chlorine atom, leading to the displacement of the chloride ion. The relative reactivity of the two chlorine atoms would depend on the specific reaction conditions and the nature of the nucleophile. Generally, the position para to the nitro group (position 5) would be more activated than the meta position (position 4).

Redox Chemistry of the Nitro and Amine Functionalities

The redox chemistry of this compound is primarily associated with the nitro and N-methylamino groups.

The nitro group is readily reducible under various conditions. Common reducing agents can convert the nitro group to a nitroso, hydroxylamino, or amino group, depending on the strength of the reducing agent and the reaction conditions. The complete reduction of the nitro group would yield 4,5-dichloro-N1-methylbenzene-1,2-diamine.

The N-methylamino group can be oxidized, although the presence of the electron-withdrawing nitro group and chlorine atoms would make it less susceptible to oxidation compared to aniline (B41778) itself. Oxidation could potentially lead to the formation of various products, including N-oxides or coupling products.

Photochemical Degradation Mechanisms

The photochemical degradation of this compound is initiated by the absorption of light, leading to the formation of excited states that can undergo various chemical transformations. The presence of both chloro and nitro substituents on the aniline ring suggests that several degradation pathways are possible.

Influence of Light Spectrum and Intensity on Transformation

The photochemical degradation of this compound is dependent on the absorption of light. A study on the structurally similar 4,5-dimethyl-2-nitroaniline (B181755) showed significant UV absorption. researchgate.net The absorption spectrum of this compound is expected to show characteristic bands in the UV-visible region, corresponding to π→π* and n→π* electronic transitions of the substituted aromatic system.

The rate of degradation is expected to be proportional to the intensity of the incident light at wavelengths absorbed by the molecule. The specific wavelengths that are most effective in promoting degradation would correspond to the molecule's absorption maxima. Higher light intensity would lead to a greater population of excited states and, consequently, a faster rate of degradation.

Identification of Photodegradation Products

Potential photodegradation products could arise from:

Dechlorination: Homolytic cleavage of the C-Cl bond, followed by hydrogen abstraction from the solvent or other molecules, would lead to the formation of monochlorinated and dechlorinated aniline derivatives.

Reduction of the Nitro Group: Photoreduction of the nitro group can lead to the formation of nitroso, hydroxylamino, and eventually amino derivatives.

Oxidation of the Methyl Group: Photo-oxidation of the N-methyl group could occur, leading to the formation of the corresponding N-formyl or N-demethylated products.

Ring Cleavage: Under harsh photochemical conditions, the aromatic ring can be opened, leading to the formation of smaller aliphatic compounds.

The following table summarizes potential initial photodegradation products:

| Degradation Pathway | Potential Products |

| Monodechlorination | 4-Chloro-N-methyl-2-nitroaniline, 5-Chloro-N-methyl-2-nitroaniline |

| Didechlorination | N-methyl-2-nitroaniline |

| Nitro Group Reduction | 4,5-Dichloro-N-methyl-2-nitrosoaniline, 2-Amino-4,5-dichloro-N-methylaniline |

| N-Demethylation | 4,5-Dichloro-2-nitroaniline (B146558) |

Biotransformation and Microbial Degradation Studies

The microbial degradation of the specific compound this compound has not been extensively documented in publicly available scientific literature. However, by examining studies on structurally similar compounds, such as other chlorinated nitroanilines and N-methylated anilines, it is possible to infer potential biotransformation pathways. The following sections outline these prospective degradation routes and the microbial activities that could be involved.

Aerobic and Anaerobic Degradation Pathways in Environmental Matrices

The environmental fate of this compound is likely influenced by the presence or absence of oxygen, leading to distinct aerobic and anaerobic degradation pathways.

Aerobic Degradation:

Under aerobic conditions, the degradation of N-methyl-4-nitroaniline by a Pseudomonas sp. has been shown to initiate with N-demethylation, yielding 4-nitroaniline (B120555) and formaldehyde (B43269). researchgate.netplos.org This initial step is a crucial detoxification process. Following N-demethylation, a flavin-dependent monooxygenase can transform 4-nitroaniline into 4-aminophenol (B1666318). researchgate.netplos.org Subsequently, oxidative deamination can convert 4-aminophenol to 1,2,4-benzenetriol, which is then susceptible to ring cleavage by dioxygenase enzymes. researchgate.netplos.org

For chlorinated nitroaromatic compounds, such as 2-chloro-4-nitroaniline, aerobic degradation by Rhodococcus sp. has been observed to proceed via a flavin-dependent monooxygenase reaction, leading to the formation of 4-amino-3-chlorophenol. nih.gov This intermediate is then further transformed by a dioxygenation reaction. nih.gov Given these precedents, a plausible aerobic degradation pathway for this compound could involve an initial N-demethylation, followed by enzymatic reactions that modify the aromatic ring, leading to its eventual cleavage.

Anaerobic Degradation:

In anaerobic environments, the primary transformation of nitroaromatic compounds typically involves the reduction of the nitro group. researchgate.net This process can lead to the formation of corresponding nitroso, hydroxylamino, and ultimately amino derivatives. While specific studies on this compound are lacking, the anaerobic biotransformation of the related compound N-methyl-4-nitroaniline has been reported. plos.org It is therefore probable that under anaerobic conditions, this compound would undergo a sequential reduction of its nitro group to form 4,5-dichloro-n-methyl-2-aminophenylamine.

Table 1: Postulated Degradation Pathways for this compound

| Condition | Initial Step | Key Intermediate(s) | Potential Final Products |

|---|---|---|---|

| Aerobic | N-demethylation | 4,5-dichloro-2-nitroaniline, 4,5-dichloro-2-aminophenol | Ring cleavage products, CO2, H2O, NH3 |

| Anaerobic | Nitro group reduction | 4,5-dichloro-n-methyl-2-nitrosophenylamine, 4,5-dichloro-n-methyl-2-hydroxylaminophenylamine, 4,5-dichloro-n-methyl-2-aminophenylamine | Further transformed amino compounds |

Role of Specific Microbial Strains in this compound Transformation

While no microbial strains have been specifically identified for the degradation of this compound, research on analogous compounds provides insight into the types of microorganisms that could be involved.

Pseudomonas sp.: A strain designated as FK357, belonging to the genus Pseudomonas, has been isolated from soil and demonstrated the ability to utilize N-methyl-4-nitroaniline as a sole source of carbon, nitrogen, and energy under aerobic conditions. researchgate.netplos.org This suggests that Pseudomonas species may possess the necessary enzymatic machinery, such as N-demethylases and monooxygenases, to initiate the degradation of this compound.

Rhodococcus sp.: A Rhodococcus strain, MB-P1, has been shown to aerobically degrade 2-chloro-4-nitroaniline. nih.gov This bacterium utilizes a flavin-dependent monooxygenase for the initial step of degradation. nih.gov The metabolic versatility of Rhodococcus species makes them potential candidates for the bioremediation of environments contaminated with chlorinated nitroaromatic compounds like this compound.

Mixed Microbial Consortia: The degradation of persistent organic pollutants is often more efficient when carried out by a microbial consortium rather than a single species. Mixed bacterial cultures have been successfully used for the degradation of 4-nitroaniline. researchgate.net It is plausible that a synergistic community of microorganisms would be required for the complete mineralization of this compound in the environment.

Characterization of Biotransformation Intermediates and Products

Based on the degradation pathways of related compounds, a number of potential biotransformation intermediates and products for this compound can be proposed.

Aerobic Intermediates:

The aerobic degradation of N-methyl-4-nitroaniline has been shown to produce 4-nitroaniline, formaldehyde, 4-aminophenol, and 1,2,4-benzenetriol. researchgate.netplos.org By analogy, the aerobic transformation of this compound could yield:

4,5-dichloro-2-nitroaniline and formaldehyde: Resulting from the initial N-demethylation step.

4,5-dichloro-2-aminophenol: Formed through a monooxygenase-catalyzed reaction.

Substituted catechols or benzenetriols: Arising from further enzymatic modifications of the aromatic ring prior to cleavage.

Anaerobic Intermediates:

Under anaerobic conditions, the reduction of the nitro group is the predominant transformation. This would likely lead to the formation of:

4,5-dichloro-n-methyl-2-nitrosophenylamine

4,5-dichloro-n-methyl-2-hydroxylaminophenylamine

4,5-dichloro-n-methyl-2-aminophenylamine

Table 2: Potential Biotransformation Intermediates of this compound

| Degradation Condition | Intermediate Compound | Precursor | Formation Reaction |

|---|---|---|---|

| Aerobic | 4,5-dichloro-2-nitroaniline | This compound | N-demethylation |

| Aerobic | Formaldehyde | This compound | N-demethylation |

| Aerobic | 4,5-dichloro-2-aminophenol | 4,5-dichloro-2-nitroaniline | Monooxygenation |

| Anaerobic | 4,5-dichloro-n-methyl-2-nitrosophenylamine | This compound | Nitro reduction |

| Anaerobic | 4,5-dichloro-n-methyl-2-hydroxylaminophenylamine | 4,5-dichloro-n-methyl-2-nitrosophenylamine | Nitro reduction |

| Anaerobic | 4,5-dichloro-n-methyl-2-aminophenylamine | 4,5-dichloro-n-methyl-2-hydroxylaminophenylamine | Nitro reduction |

Advanced Analytical Methodologies for Detection and Quantification of 4,5 Dichloro N Methyl 2 Nitroaniline

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 4,5-Dichloro-n-methyl-2-nitroaniline, providing the necessary separation from complex sample components. Both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for its determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective and sensitive method for the trace analysis of semi-volatile organic compounds like substituted anilines. ajrconline.org While a specific, standardized GC-MS method for this compound is not widely documented, methods for similar compounds, such as chlorinated and nitrated anilines, provide a strong basis for method development. epa.govd-nb.info

The analysis involves injecting a prepared sample extract into the GC, where the compound is vaporized and separated from other components based on its boiling point and interaction with a capillary column. The separated compound then enters the mass spectrometer, which provides mass-to-charge ratio data, allowing for highly specific identification and quantification. For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is common, where only specific ions characteristic of the target analyte are monitored, significantly enhancing sensitivity and reducing background noise. ajrconline.org

Key parameters for a hypothetical GC-MS method would include the selection of an appropriate capillary column, such as an SE-54, and optimization of the oven temperature program to ensure adequate separation. epa.gov

Table 1: Illustrative GC-MS Parameters for Substituted Aniline (B41778) Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace-level detection. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Column | 30 m x 0.25 mm ID, SE-54 fused silica | A common non-polar column providing good separation for a range of semi-volatile compounds. epa.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Initial 70°C, ramp to 280°C | Temperature gradient to separate compounds with different boiling points. d-nb.info |

| Detector | Mass Spectrometer (MS) | Provides mass spectral data for identification. |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity for trace quantification by monitoring specific fragment ions. ajrconline.org |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a suitable alternative to GC, particularly for polar or thermolabile compounds where GC analysis might require a derivatization step. thermofisher.com For nitroanilines, reverse-phase HPLC (RP-HPLC) is a common approach.

Method development for this compound can be guided by existing methods for structurally similar compounds. For instance, a method for the related compound 4,5-Dichloro-2-nitroaniline (B146558) utilizes a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com The N-methyl group in the target analyte will slightly increase its non-polarity, which may necessitate minor adjustments to the mobile phase composition (e.g., increasing the percentage of organic solvent) to achieve optimal retention and separation. Detection is typically performed using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, or for higher selectivity and sensitivity, a mass spectrometer (LC-MS).

Table 2: Example HPLC Conditions for Analysis of 4,5-Dichloro-2-nitroaniline

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | Specialized reverse-phase column with low silanol (B1196071) activity suitable for aniline compounds. sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | A typical reverse-phase solvent system; acid is added to improve peak shape. sielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) | UV detection is common; MS provides greater specificity. For MS compatibility, formic acid is used instead of phosphoric acid. sielc.com |

| Application | Purity analysis, preparative separation, pharmacokinetics. sielc.com | The method is versatile and can be scaled for different analytical needs. |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, based on the principle of light absorption by an analyte in solution (typically in the UV-Visible range), can be employed for the quantitative analysis of nitroanilines. thermofisher.com These methods are generally simpler and less expensive than chromatographic techniques. However, they often lack the selectivity to distinguish between structurally similar isomers or in complex matrices due to spectral interferences. nih.gov

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net To overcome issues with spectral overlap in mixtures, spectrophotometry can be combined with multivariate calibration techniques like partial least squares (PLS). nih.govsemanticscholar.org

Sample Preparation and Matrix Effects in Environmental Analysis

The analysis of this compound in environmental samples such as soil or water requires an effective sample preparation step to extract and concentrate the analyte and remove interfering components from the sample matrix. nih.govorganomation.com The choice of technique depends on the sample type and the analyte's concentration. usgs.gov

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. It is labor-intensive and can generate significant solvent waste. d-nb.infothermofisher.com

Solid-Phase Extraction (SPE): SPE is widely used for extracting nitroaromatics from water. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. This method is efficient, uses less solvent than LLE, and can be automated. thermofisher.com

Microextraction Techniques: Modern approaches like single-drop microextraction (SDME) aim to minimize solvent use and environmental impact, aligning with the principles of green analytical chemistry. nih.gov

During analysis, particularly with mass spectrometry, co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect . This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. chromatographyonline.com Strategies to mitigate matrix effects include optimizing the sample cleanup process to remove interferences, simple dilution of the sample extract, or using calibration techniques such as the internal standard method or matrix-matched calibration. chromatographyonline.commdpi.com

Table 3: Overview of Sample Preparation Techniques for Nitroaromatics

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between aqueous sample and an immiscible organic solvent. thermofisher.com | Simple, well-established. | Labor-intensive, large solvent consumption, potential for emulsion formation. d-nb.info |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent from the liquid sample and then eluted with a solvent. thermofisher.com | High concentration factors, reduced solvent use, can be automated. thermofisher.com | Sorbent selection is critical, potential for cartridge clogging. |

| Single-Drop Microextraction (SDME) | Analyte is extracted from the sample into a single micro-drop of solvent. nih.gov | Minimal solvent use, inexpensive, environmentally friendly. nih.gov | Requires careful optimization, drop instability can be an issue. |

Development of Reference Standards and Calibration Strategies

Accurate quantification is fundamentally dependent on the availability of high-purity reference standards and robust calibration strategies.

Reference standards for this compound are commercially available from various chemical suppliers. sigmaaldrich.comcymitquimica.com However, it is noted that some suppliers provide these materials for research purposes without extensive analytical data, placing the responsibility on the user to confirm the identity and purity of the standard. sigmaaldrich.com The development of a reference standard involves preparing a stock solution by accurately weighing the pure material and dissolving it in a high-purity solvent. epa.gov Subsequent dilutions are made to prepare working standards for calibration.

The choice of calibration strategy is critical for compensating for variations in the analytical process and potential matrix effects.

External Standard Calibration: A series of standards containing only the analyte are analyzed, and the instrument response is plotted against concentration. This method is simple but does not account for matrix effects or variations in extraction efficiency. mdpi.com

Internal Standard (IS) Calibration: A known amount of a compound structurally similar to the analyte, but not present in the sample, is added to all standards and samples. The ratio of the analyte response to the IS response is used for quantification. This approach can correct for variations in sample injection and some matrix effects.

Matrix-Matched Calibration: Standards are prepared in a blank matrix extract that is identical to the sample matrix. This is one of the most effective ways to compensate for matrix effects, as the standards and samples are affected in the same way. mdpi.com

Table 4: Comparison of Calibration Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| External Standard | Calibration curve is generated from standards prepared in a clean solvent. mdpi.com | Simple and straightforward to implement. | Does not correct for matrix effects or losses during sample preparation. |

| Internal Standard | A constant amount of a similar compound (the IS) is added to all samples and standards. | Corrects for variability in injection volume and can compensate for some matrix effects. | Requires a suitable internal standard that is not present in the sample. |

| Matrix-Matched | Calibration standards are prepared in a blank sample matrix. mdpi.com | Effectively compensates for signal suppression or enhancement caused by the sample matrix. mdpi.com | Requires access to a representative blank matrix, which can be difficult to obtain. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dichloro-N-methyl-2-nitroaniline, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : The synthesis typically involves sequential nitration, methylation, and chlorination of aniline derivatives. Optimization requires adjusting stoichiometry (e.g., chlorinating agents like Cl2/FeCl3), temperature control (e.g., 0–5°C for nitration to prevent byproducts), and solvent selection (e.g., dichloromethane for improved solubility). Comparative studies with structural analogs suggest that substituting methyl groups alters regioselectivity during chlorination, necessitating inert atmospheres to avoid oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of <sup>1</sup>H/ <sup>13</sup>C NMR to confirm substitution patterns (e.g., methyl group at ~δ 2.8 ppm, aromatic protons at δ 7.1–8.3 ppm). IR spectroscopy can validate nitro groups (asymmetric stretching ~1520 cm<sup>−1</sup>). Cross-reference with NIST spectral databases for validation . High-performance liquid chromatography (HPLC) with UV detection (λmax ~280 nm) is recommended for purity analysis, using acetonitrile/water gradients for resolution .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : The compound is light-sensitive and prone to decomposition under humid conditions. Store in amber glass vials at −20°C under inert gas (argon/nitrogen). Conduct accelerated stability studies via thermal gravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound across different studies?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Replicate experiments using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts. Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Validate findings against computational predictions (e.g., density functional theory [DFT]-simulated spectra) .

Q. How can computational chemistry methods (e.g., DFT calculations) be integrated with experimental data to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use DFT to model transition states and calculate activation energies for substitution at C-4 vs. C-5. Compare with experimental kinetic data (e.g., rate constants under varying pH). Frontier molecular orbital (FMO) analysis can identify electrophilic centers, guiding regioselectivity predictions .

Q. What experimental designs are suitable for analyzing the thermal decomposition mechanisms of this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to detect exothermic peaks indicative of decomposition. Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., chlorinated aromatics). Isotopic labeling (<sup>15</sup>N-nitro groups) can trace nitrogen migration pathways .

Q. How can researchers address conflicting biological activity data for this compound derivatives in antimicrobial assays?

- Methodological Answer : Standardize assay conditions (e.g., broth microdilution vs. agar diffusion) and control for solvent cytotoxicity (e.g., DMSO concentrations ≤1%). Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends. Validate with orthogonal assays (e.g., time-kill kinetics) .

Methodological Notes

- Data Validation : Always cross-check experimental results with authoritative databases (e.g., NIST for spectral data ).

- Controlled Experiments : Include positive/negative controls in biological assays to account for matrix effects .

- Computational Tools : Leverage open-source software (e.g., Gaussian, ORCA) for DFT calculations to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。